2-Nitro-4,5-dihydropyrene

説明

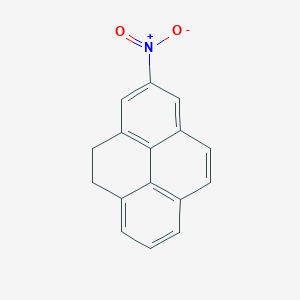

2-Nitro-4,5-dihydropyrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a partially saturated pyrene backbone with a nitro (-NO₂) group substituted at the 2-position. Pyrene, a four-ring fused aromatic system, is a well-studied PAH known for its environmental persistence and metabolic activation into dihydrodiols and epoxides .

特性

CAS番号 |

117929-14-3 |

|---|---|

分子式 |

C16H11NO2 |

分子量 |

249.26 g/mol |

IUPAC名 |

2-nitro-4,5-dihydropyrene |

InChI |

InChI=1S/C16H11NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-4,6,8-9H,5,7H2 |

InChIキー |

PFJHRZVXVLINNE-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |

正規SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC4=C3C1=CC=C4 |

他のCAS番号 |

117929-14-3 |

同義語 |

2-NITRO-4,5-DIHYDROPYRENE |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrene and Its Dihydro Derivatives

Pyrene (C₁₆H₁₀) is a benchmark PAH, whereas 2-nitro-4,5-dihydropyrene (C₁₆H₁₁NO₂) introduces both a nitro group and partial saturation. Key differences include:

- Reactivity : Pyrene undergoes metabolic oxidation to form dihydrodiols (e.g., 4,5-dihydroxy-4,5-dihydropyrene) and triols via cytochrome P450 enzymes . The nitro group in this compound may redirect metabolic pathways, favoring nitro-reduction (to amines) or electrophilic substitution.

- Solubility : Dihydroxy-dihydropyrene metabolites are more polar than pyrene, enhancing aqueous solubility. In contrast, the nitro group in this compound likely increases lipophilicity, reducing solubility in polar solvents .

Table 1: Structural and Property Comparison with Pyrene Derivatives

| Compound | Structure | Key Substituents | Predicted Solubility | Reactivity Profile |

|---|---|---|---|---|

| Pyrene | Fully aromatic | None | Low (hydrophobic) | Oxidation to dihydrodiols |

| 4,5-Dihydroxy-4,5-dihydropyrene | Dihydro + two -OH | Hydroxyl groups | Moderate (polar) | Further oxidation to triols |

| This compound | Dihydro + -NO₂ | Nitro group at C2 | Low (lipophilic) | Nitro reduction, electrophilic substitution |

Nitro-Substituted Aromatic Compounds

Nitroaromatics like nitroanilines (2-, 3-, and 4-nitroaniline) and nitrobenzene share functional group similarities with this compound:

- Electronic Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta/para positions in simpler aromatics like nitrobenzene. In dihydropyrene, partial saturation may modulate this effect.

- Reduction Pathways: Nitro groups in compounds like 2-nitroaniline are reduced to amines (e.g., 2-aminoaniline) under reductive conditions, a reaction likely applicable to this compound .

Table 2: Comparison with Nitroaromatics

| Compound | Structure | Nitro Position | Reduction Product | Solubility in DCM* |

|---|---|---|---|---|

| Nitrobenzene | Benzene + -NO₂ | Para | Aniline | High (aprotic solvent) |

| 2-Nitroaniline | Aniline + -NO₂ | Ortho | 2-Aminoaniline | Moderate |

| This compound | Dihydropyrene + -NO₂ | C2 | 2-Amino-4,5-dihydropyrene (hypothetical) | Likely low |

*DCM = dichloromethane, a common solvent for nitroaromatics .

Dihydropyridine Derivatives (e.g., Nifedipine)

Nifedipine (C₁₇H₁₈N₂O₆), a dihydropyridine calcium channel blocker, shares a partially saturated ring system and a 2-nitrophenyl substituent. Key contrasts include:

- Ring System: Nifedipine’s 1,4-dihydropyridine ring is six-membered and non-fused, whereas this compound features a fused tetracyclic structure.

- Solubility : Nifedipine’s ester groups improve solubility in organic solvents (e.g., logP ~2.8) compared to nitro-PAHs, which are more hydrophobic .

- Stability : The dihydropyridine ring in Nifedipine is photosensitive, while dihydropyrene derivatives may exhibit greater stability due to aromatic conjugation in adjacent rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。